molecular formula C21H27NO4 B253983 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide

Cat. No. B253983
M. Wt: 357.4 g/mol
InChI Key: FPPSCZDORNRILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide, also known as O-2050, is a synthetic cannabinoid that has been used in scientific research for its potential therapeutic benefits. This chemical compound has gained attention due to its ability to interact with the endocannabinoid system, which is involved in regulating various physiological processes in the body. In

Mechanism of Action

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide acts as a cannabinoid receptor agonist, binding to CB1 and CB2 receptors in the endocannabinoid system. This interaction leads to the activation of downstream signaling pathways, which can modulate various physiological processes in the body. The exact mechanism of action of this compound is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide in lab experiments is its ability to interact with the endocannabinoid system, which is involved in regulating various physiological processes. This makes it a potential candidate for the treatment of various diseases and conditions. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in humans.

Future Directions

There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide. One direction is to investigate its potential therapeutic benefits for the treatment of chronic pain and inflammation. Another direction is to explore its potential as an anxiolytic and antidepressant. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the endocannabinoid system. Overall, this compound has the potential to be a valuable tool in scientific research and may lead to the development of new treatments for various diseases and conditions.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide involves several steps. The starting materials include 3,4-dimethoxyphenethylamine and 3-methylphenol. These compounds are reacted with butanoyl chloride and triethylamine to produce the intermediate product, which is then reacted with 4-bromoanisole and potassium carbonate to form the final product. This synthesis method has been described in detail in scientific literature and has been used to produce this compound for research purposes.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide has been used in scientific research to investigate its potential therapeutic benefits. It has been shown to interact with the endocannabinoid system, which is involved in regulating various physiological processes such as pain perception, mood, appetite, and immune function. Studies have also shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

Molecular Formula

C21H27NO4

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-methylphenoxy)butanamide

InChI

InChI=1S/C21H27NO4/c1-16-6-4-7-18(14-16)26-13-5-8-21(23)22-12-11-17-9-10-19(24-2)20(15-17)25-3/h4,6-7,9-10,14-15H,5,8,11-13H2,1-3H3,(H,22,23)

InChI Key

FPPSCZDORNRILM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)OCCCC(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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